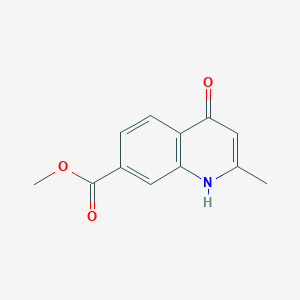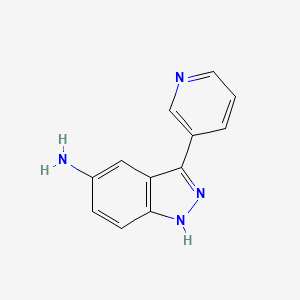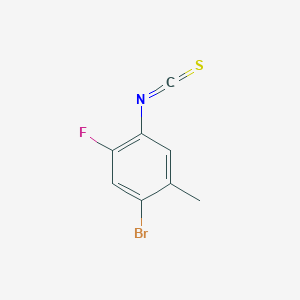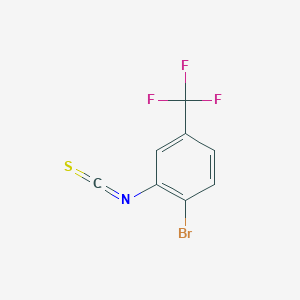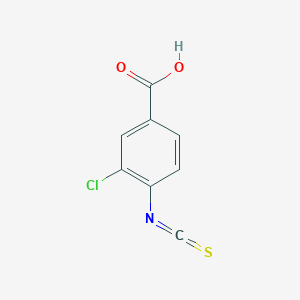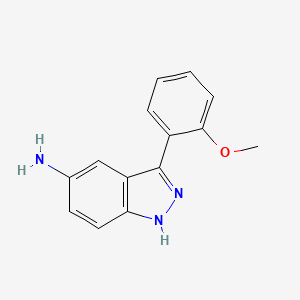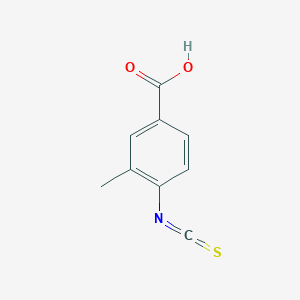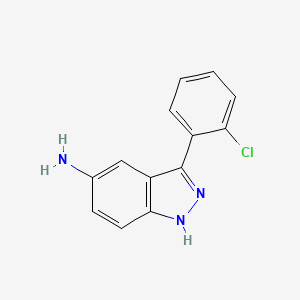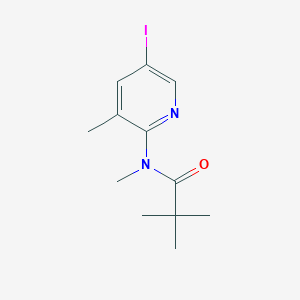
5-Iodo-3-methyl-2-(N,2,2,2-tetramethylacetamido)pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Iodo-3-methyl-2-(N,2,2,2-tetramethylacetamido)pyridine is a halogenated heterocyclic compound It is characterized by the presence of an iodine atom attached to a pyridine ring, which is further substituted with a methyl group and a propanamide moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Iodo-3-methyl-2-(N,2,2,2-tetramethylacetamido)pyridine typically involves the iodination of a pyridine derivative followed by the introduction of the propanamide group. One common method involves the following steps:
Iodination: The starting material, 3-methylpyridine, is iodinated using iodine and a suitable oxidizing agent such as hydrogen peroxide or sodium hypochlorite.
Amidation: The iodinated product is then reacted with 2,2-dimethylpropanoyl chloride in the presence of a base such as triethylamine to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
化学反応の分析
Types of Reactions
5-Iodo-3-methyl-2-(N,2,2,2-tetramethylacetamido)pyridine can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, leading to the formation of different functional groups.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki or Heck reactions, forming new carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts, bases like potassium carbonate, and solvents such as toluene or ethanol.
Major Products Formed
Substitution: Formation of azido, thiol, or alkoxy derivatives.
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Coupling: Formation of biaryl or alkyl-aryl compounds.
科学的研究の応用
5-Iodo-3-methyl-2-(N,2,2,2-tetramethylacetamido)pyridine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a bioactive molecule, including its interactions with biological targets.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of specialty chemicals.
作用機序
The mechanism of action of 5-Iodo-3-methyl-2-(N,2,2,2-tetramethylacetamido)pyridine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The iodine atom can facilitate the formation of covalent bonds with nucleophilic sites on proteins or DNA, leading to changes in their function.
類似化合物との比較
Similar Compounds
- N-(3-tert-Butylsulfanyl-pyridin-2-yl)-2,2-dimethyl-propionamide
- N-(4-tert-Butylsulfanyl-pyridin-3-yl)-2,2-dimethyl-propionamide
- N-(3-tert-Butylsulfanyl-pyridin-4-yl)-2,2-dimethyl-propionamide
Uniqueness
5-Iodo-3-methyl-2-(N,2,2,2-tetramethylacetamido)pyridine is unique due to the presence of the iodine atom, which imparts distinct reactivity and potential biological activity. The iodine atom can participate in specific interactions and reactions that are not possible with other substituents, making this compound valuable for certain applications.
特性
CAS番号 |
942206-32-8 |
|---|---|
分子式 |
C12H17IN2O |
分子量 |
332.18 g/mol |
IUPAC名 |
N-(5-iodo-3-methylpyridin-2-yl)-N,2,2-trimethylpropanamide |
InChI |
InChI=1S/C12H17IN2O/c1-8-6-9(13)7-14-10(8)15(5)11(16)12(2,3)4/h6-7H,1-5H3 |
InChIキー |
DVWSBCSVOMXUIR-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CN=C1N(C)C(=O)C(C)(C)C)I |
正規SMILES |
CC1=CC(=CN=C1N(C)C(=O)C(C)(C)C)I |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



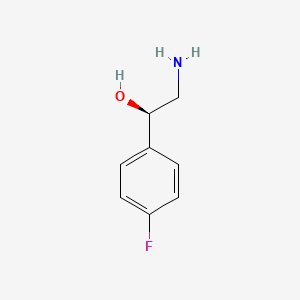
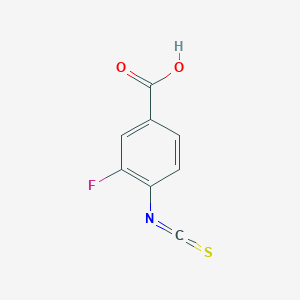
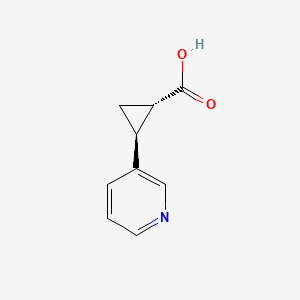
![5-bromo-3-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1497829.png)
